2-Amino-5-isopropyloxazol-4(5H)-one
Description
Significance of the Oxazolone (B7731731) Ring System in Organic Synthesis and Medicinal Research
The oxazolone ring system is a cornerstone in both organic synthesis and medicinal chemistry due to its versatile reactivity and the wide range of biological activities exhibited by its derivatives.
Role as Versatile Organic Precursors and Building Blocks
Oxazolones are highly valued as versatile precursors and building blocks in the synthesis of a multitude of organic molecules. rfppl.co.innih.gov Their ring structure contains multiple reactive sites, which allows for a variety of chemical modifications. nih.govnih.gov This reactivity makes them excellent starting materials for creating more complex molecules, including:
Amino acids rfppl.co.innih.gov
Peptides rfppl.co.in
Amino alcohols researchgate.net
Amides rfppl.co.in
Various other heterocyclic compounds rfppl.co.in
The ability to use oxazolones to construct diverse molecular scaffolds is a key strategy in diversity-oriented synthesis, a powerful tool for discovering new biologically active compounds. researchgate.net
Importance as Synthetic Intermediates in Pharmaceutical and Agrochemical Production
The versatility of oxazolones extends to their crucial role as synthetic intermediates in the production of pharmaceuticals and agrochemicals. sphinxsai.com A wide array of pharmacological activities have been reported for oxazolone derivatives, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net This makes them attractive core structures for the development of new drugs. sphinxsai.com In the agrochemical sector, oxazolones are used in the synthesis of herbicides, fungicides, and pesticides. sphinxsai.comresearchgate.net
Relevance in Academic Research and Development
Oxazolones are a subject of intense academic research due to their interesting chemical properties and potential applications. researchgate.netsphinxsai.com Researchers are continually exploring new synthetic methods for creating oxazolone derivatives and investigating their potential in various fields. researchgate.net For example, oxazolone-induced hypersensitivity models are used in immunological research to study inflammatory processes. mdpi.comnih.govnih.govrupress.org
Structural Features of 2-Amino-5-isopropyloxazol-4(5H)-one
The specific structure of this compound dictates its chemical properties and potential reactivity.
Presence of Amino, Isopropyl, and Oxazolone Functional Groups
The key functional groups within this compound are:
Oxazolone ring: A five-membered ring containing one oxygen and one nitrogen atom, with a carbonyl group. This core structure is the foundation of the molecule's reactivity.
Amino group (-NH2): Located at the C-2 position, this group can act as a nucleophile and is crucial for many of the biological activities associated with oxazolone derivatives. sphinxsai.com
Isopropyl group (-CH(CH3)2): Situated at the C-5 position, this bulky alkyl group can influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets. pnas.org The presence of different functional groups on a molecule allows for a variety of interactions with its biological target. ashp.org
Historical Context and Evolution of Oxazolone Chemistry
The study of oxazolones dates back to the late 19th century. biointerfaceresearch.com The Erlenmeyer-Plöchl reaction, first described in 1893, is a classic method for synthesizing oxazolones. biointerfaceresearch.comresearchgate.net Originally termed "azlactones," the chemistry of these compounds has been extensively investigated, particularly in relation to the structure of penicillin. sphinxsai.comresearchgate.net Over the years, numerous synthetic routes have been developed, and the understanding of their reactivity has grown significantly, solidifying their importance in modern organic and medicinal chemistry. biointerfaceresearch.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-imino-5-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9) |
InChI Key |
ZAWTZALBLQKRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(=N)O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 5 Isopropyloxazol 4 5h One and Analogous Oxazolone Derivatives
Classical and Contemporary Approaches to Oxazolone (B7731731) Ring Formation
The formation of the oxazolone ring is a cornerstone of heterocyclic chemistry, with several established and emerging methodologies.
The most prominent and historically significant method for synthesizing unsaturated oxazolones is the Erlenmeyer-Plochl reaction, first detailed in the late 19th century. modernscientificpress.comwikipedia.orgdrugfuture.com This reaction involves the condensation of N-acylglycines with carbonyl compounds, typically aldehydes or ketones, in the presence of acetic anhydride (B1165640) and a base. modernscientificpress.comdrugfuture.com The reaction is considered a special case of the Perkin condensation and proceeds through the initial cyclization of the N-acylglycine to form a saturated oxazolone intermediate, which then undergoes condensation with the aldehyde. modernscientificpress.comresearchgate.net
The core of the Erlenmeyer-Plochl synthesis is the reaction between an N-acyl glycine (B1666218), such as hippuric acid (N-benzoylglycine) or N-acetyl glycine, and an aldehyde. modernscientificpress.comwikipedia.orgresearchgate.netajol.info For instance, the condensation of benzaldehyde (B42025) with hippuric acid yields 4-benzylidene-2-phenyloxazol-5(4H)-one. sci-hub.se The reaction is broadly applicable to a wide range of aromatic, aliphatic, and heteroaromatic aldehydes. researchgate.netucd.ie The choice of the N-acyl glycine is critical, with N-benzoyl glycines often producing the most stable oxazolone compounds in high yields. biointerfaceresearch.com The synthesis of 2-amino-5-isopropyloxazol-4(5H)-one would conceptually involve the condensation of isobutyraldehyde (B47883) with an appropriately protected 2-amino-N-acyl glycine derivative under these conditions.
While sodium acetate (B1210297) is the traditional base and catalyst, research has explored various other catalysts to enhance reaction efficiency, yield, and conditions. sphinxsai.comresearchgate.net Catalysts such as zinc oxide (ZnO) and potassium phosphate (B84403) (K3PO4) have been successfully employed. sphinxsai.com The use of alternative catalysts can offer advantages such as milder reaction conditions, shorter reaction times, and improved yields, particularly for less reactive aldehydes. researchgate.net For example, studies have shown that potassium phosphate can be an effective base for the condensation. sphinxsai.com Heterogeneous catalysts and solvent-free conditions have also been investigated to develop more eco-efficient processes. biointerfaceresearch.comresearchgate.net
In the classical Erlenmeyer-Plochl reaction, acetic anhydride and sodium acetate play distinct and crucial roles. wikipedia.orgresearchgate.net
Acetic Anhydride: Its primary function is to act as a dehydrating agent. It facilitates the intramolecular cyclization of the N-acyl glycine to form the initial saturated 5-oxazolone (azlactone) intermediate. wikipedia.orgdrugfuture.comyoutube.com This step is essential for the subsequent condensation with the aldehyde.
Sodium Acetate: This compound functions as a weak base. researchgate.netresearchgate.net It catalyzes the condensation between the active methylene (B1212753) group of the in situ-formed saturated oxazolone and the carbonyl group of the aldehyde. wikipedia.orgresearchgate.net While effective, its use can sometimes lead to the self-condensation of aldehydes, prompting the investigation of milder or alternative bases. ucd.ie In some protocols, sodium acetate is used in stoichiometric amounts, though catalytic quantities can be sufficient under certain conditions. researchgate.netlookchem.com
Beyond the standard Erlenmeyer-Plochl conditions, other cyclocondensation strategies have been developed. These methods often involve the reaction of aroyl glycine derivatives with various reagents under specific conditions to form the oxazolone ring. researchgate.net
One such approach is the cyclodehydration-condensation of hippuric acid with aromatic carbonyl compounds. biointerfaceresearch.com For example, 2-aryl-4-[4-N-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)-benzylidene]-5-oxazolone derivatives were synthesized via the cyclocondensation of the corresponding aldehyde with aroyl glycines in the presence of acetic anhydride. researchgate.net
More complex strategies involve cascade cyclizations. A highly regioselective divergent approach has been reported for synthesizing related fused-ring systems starting from o-(2-acyl-1-ethynyl)benzaldehydes and N-acylglycines. acs.orgnih.gov This process involves the initial formation of an oxazolone, which then undergoes a series of cascade cyclizations, demonstrating the utility of the oxazolone as a reactive intermediate in constructing complex molecular architectures. acs.orgnih.gov
Erlenmeyer-Plochl Condensation and its Catalytic Variants
Targeted Synthesis of Specific Oxazolone Derivatives for Structure-Activity Relationship Studies
The synthesis of diverse libraries of oxazolone derivatives is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents at the C-2 and C-4 positions of the oxazolone ring, researchers can probe how these changes affect biological activity. nih.gov
A notable example is the synthesis and evaluation of oxazolone derivatives as tyrosinase inhibitors. nih.govresearchgate.net In one study, seventeen different oxazolone derivatives were synthesized to develop SARs. The results showed that the substitutions at both the C-2 and C-4 positions played a vital role in the inhibitory activity. nih.gov The compound (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one), which bears a cinnamyl residue at the C-4 position, was identified as the most potent inhibitor in the series, with an IC₅₀ value of 1.23 ± 0.37 µM, making it more active than the standard inhibitor kojic acid (IC₅₀ = 16.67 ± 0.52 µM). nih.gov
The data below from this study highlights how modifications to the oxazolone core influence tyrosinase inhibition.
Table 1: Tyrosinase Inhibitory Activity of Synthesized Oxazolone Derivatives Use the sliders and search bar to explore the data.
| Compound Number | Description | IC₅₀ (µM) |
|---|---|---|
| Kojic Acid (Standard) | Standard Inhibitor | 16.67 ± 0.52 |
| L-Mimosine (Standard) | Standard Inhibitor | 3.68 ± 0.02 |
| 4 | Derivative with specific C-2 and C-4 substitutions | 3.11 ± 0.95 |
| 5 | Derivative with specific C-2 and C-4 substitutions | 3.51 ± 0.25 |
| 6 | Derivative with specific C-2 and C-4 substitutions | 3.23 ± 0.66 |
| 7 | (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | 1.23 ± 0.37 |
| 8 | Derivative with specific C-2 and C-4 substitutions | 2.15 ± 0.75 |
This targeted synthesis and subsequent biological evaluation are crucial for identifying lead compounds and optimizing their structures for enhanced potency and selectivity. nih.gov Similar strategies are applied to the synthesis of analogous heterocyclic systems, such as 2-(isopropylamino)thiazol-4(5H)-one derivatives, to explore their potential as enzyme inhibitors. nih.gov
Stereoselective Synthesis of Chiral Oxazolone-Containing Moleculesrsc.orgbiointerfaceresearch.com
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. For oxazolone derivatives, controlling stereochemistry is crucial as the biological activity of these compounds can be highly dependent on their absolute configuration. nih.gov Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. iupac.org This can involve the formation of a new chiral center or the reaction of a molecule that is already chiral. Methodologies for achieving stereoselectivity in the synthesis of oxazolone-containing molecules primarily involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
A prominent strategy for producing chiral oxazolone derivatives is through the asymmetric hydrogenation of prochiral oxazolones. This method utilizes a chiral catalyst to deliver hydrogen to one face of the molecule preferentially, resulting in a high enantiomeric excess (ee) of one enantiomer. Ruthenium-based catalysts, particularly those with chiral diamine or N-heterocyclic carbene (NHC) ligands, have proven highly effective in this transformation, yielding chiral 2-oxazolidinones, which are reduced forms of oxazolones. researchgate.netresearchgate.net
For instance, the asymmetric hydrogenation of various 4-substituted-2-oxazolones has been achieved with excellent yields and enantioselectivities. researchgate.net The reaction conditions, including the choice of catalyst, solvent, and hydrogen source, are critical for achieving high stereoselectivity. researchgate.net
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones researchgate.net
| Substrate (4-substituent) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Phenyl | Ru(II)-NHC Complex | 99 | 96 |
| 4-Methoxyphenyl | Ru(II)-NHC Complex | 99 | 95 |
| 4-Chlorophenyl | Ru(II)-NHC Complex | 98 | 96 |
| 2-Thienyl | Ru(II)-NHC Complex | 99 | 94 |
| Isopropyl | Ru(II)-NHC Complex | 95 | 92 |
Another powerful approach involves the use of chiral auxiliaries. In this method, a chiral molecule is temporarily incorporated into the oxazolone-containing structure to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. Chiral oxazolidinones themselves are frequently employed as auxiliaries to direct reactions such as aldol (B89426) additions, alkylations, and Michael additions with a high degree of diastereoselectivity. sigmaaldrich.com
The development of asymmetric catalytic methods for the direct synthesis of chiral oxazolines from achiral starting materials is also a significant area of research. These methods often rely on transition metal catalysis or organocatalysis. lnpu.edu.cn For example, cooperative catalysis involving photoredox catalysis and a chiral phosphoric acid has been used for the enantioselective synthesis of chiral oxazolines bearing an α-stereocenter. rsc.org
Furthermore, diastereoselective approaches can be employed, where the reaction creates a specific diastereomer of a molecule that already contains a chiral center. One-pot syntheses, such as the reaction between sulfur ylides and acyl imines, can proceed through intermediates that lead to the formation of specific trans-oxazoline structures. researchgate.net
The synthesis can also commence from readily available chiral starting materials. A common method for producing chiral oxazolines involves the cyclization of chiral β-amino alcohols with nitriles or other carboxylic acid derivatives. rsc.orgbris.ac.uk The inherent chirality of the amino alcohol is transferred to the final oxazoline (B21484) product. Microwave-assisted protocols have been developed to make this process more rapid and efficient. rsc.org
Kinetic resolution is another strategy that can be applied. This involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate or the chiral product. fao.org This technique has been demonstrated in the synthesis of multi-substituted 1,3-oxazolidine derivatives. fao.org
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of the Oxazolone Scaffold
Intrinsic Reactivity of the Oxazolone (B7731731) Ring System
The reactivity of the 2-amino-5-isopropyloxazol-4(5H)-one ring is a consequence of the arrangement of heteroatoms and unsaturated bonds, which creates distinct regions of high and low electron density, making it susceptible to attack by both electrophiles and nucleophiles.
The oxazolone ring possesses several reactive sites. Electrophiles, or electron-deficient species, are drawn to atoms that can donate electrons, while nucleophiles, which are electron-rich, target electron-poor centers. masterorganicchemistry.comnih.gov The distribution of electron density within the this compound ring system defines its key reactive centers.
The primary electrophilic centers are the carbonyl carbon (C4) and the imine carbon (C2). The C4 carbon is bonded to a highly electronegative oxygen atom, which withdraws electron density, rendering the carbon electron-deficient and a prime target for nucleophiles. vaia.com Similarly, the C2 carbon is part of a C=N double bond and is bonded to two nitrogen atoms and the ring oxygen, making it another significant electrophilic site. The C5 carbon, bonded to the ring oxygen and the isopropyl group, is generally less electrophilic.
Nucleophilic character resides in the heteroatoms which possess lone pairs of electrons. vaia.com These include the ring oxygen atom, the carbonyl oxygen, and particularly the exocyclic amino group at the C2 position. The nitrogen of the amino group is a potent nucleophilic and basic site.
Table 1: Reactive Centers in this compound
| Position | Atom/Group | Character | Justification |
|---|---|---|---|
| C2 | Imine Carbon | Electrophilic | Bonded to three heteroatoms (2N, 1O), resulting in significant electron deficiency. |
| C4 | Carbonyl Carbon | Electrophilic | Double bonded to a highly electronegative oxygen atom, creating a strong dipole and an electron-poor center. vaia.com |
| C5 | Methine Carbon | Less Reactive | Chiral center; its reactivity is more related to proton abstraction under basic conditions, leading to epimerization. researchgate.netmdpi.com |
| N3 & Ring Oxygen | Heteroatoms | Nucleophilic | Possess lone pairs of electrons, but their nucleophilicity is tempered by involvement in the ring structure. |
| Exocyclic NH₂ | Amino Group | Nucleophilic | The nitrogen atom has a lone pair of electrons, making it a primary site for protonation and reaction with electrophiles. |
Substituents on the oxazolone ring profoundly influence its stability and reactivity through electronic and steric effects. nih.gov In this compound, the key substituents are the amino group at C2 and the isopropyl group at C5.
Electronic Effects: The amino group (–NH₂) at the C2 position is a strong electron-donating group through resonance. It increases the electron density within the ring system, particularly at the C2 carbon, which can modulate its electrophilicity. However, the primary role of the amino group is often as a nucleophilic handle or a site for protection/activation in multi-step syntheses.
Steric Effects: The isopropyl group at the C5 position exerts a significant steric influence. libretexts.org Its bulk can hinder the approach of nucleophiles to the adjacent C4 carbonyl group. This steric hindrance can affect reaction rates and may influence the stereochemical outcome of reactions at the C5 chiral center. In peptide synthesis, the nature of the C5 substituent is a known factor in the rate of oxazolone-mediated epimerization. researchgate.netmdpi.com
The structure of this compound contains an endocyclic imine (C=N) double bond, not an exocyclic one. This bond can potentially participate in cycloaddition reactions, acting as a heterodienophile. In reactions like the Diels-Alder reaction, a dienophile (an alkene or alkyne) reacts with a conjugated diene. youtube.com The C=N bond of the oxazolone can react with electron-rich dienes. The reactivity in such [4+2] cycloadditions is governed by frontier molecular orbital (FMO) theory. The reaction's feasibility depends on the energy gap and symmetry matching between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N dienophile. youtube.com While this reactivity is theoretically possible, ring-opening reactions are often more kinetically favorable for this class of compounds.
Nucleophile-Induced Ring-Opening Reactions and Derivatization Strategies
One of the most synthetically useful transformations of oxazolones is their ring-opening upon reaction with nucleophiles. umich.eduresearchgate.net This reactivity forms the basis for their application in the synthesis of more complex molecules like amino acids and peptides. The reaction is typically initiated by the nucleophilic attack at one of the electrophilic ring carbons, usually the C4 carbonyl.
The attack of a nucleophile (such as an alcohol, amine, or water) on the electrophilic C4 carbonyl carbon of the oxazolone ring leads to a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the C5-O1 bond results in the opening of the ring to form an acyclic product. researchgate.net When the nucleophile is an amine, this reaction yields a new amide bond, forming a dipeptide fragment if the attacking amine is an amino acid ester. Similarly, hydrolysis with water yields an N-acyl amino acid, and alcoholysis with an alcohol yields the corresponding ester.
Table 2: Products of Nucleophilic Ring-Opening of this compound
| Nucleophile (Nu-H) | Attacking Species | Product Type |
|---|---|---|
| Water (H₂O) | Hydroxide/Water | N-Acyl-α-amino acid |
| Alcohol (R-OH) | Alkoxide/Alcohol | N-Acyl-α-amino acid ester |
| Amine (R-NH₂) | Amine | N-Acyl-α-amino acid amide (dipeptide derivative) |
| Amino Acid/Ester | Amino group | Dipeptide |
| Thiol (R-SH) | Thiolate/Thiol | N-Acyl-α-amino acid thioester |
Oxazolones are well-established intermediates in the synthesis of α-amino acids and peptides. oxfordsciencetrove.com The Erlenmeyer-Plöchl azlactone synthesis, a classic method, historically used a different type of oxazolone, but the underlying principle of using these heterocycles as synthons for amino acids remains central.
The this compound scaffold is essentially a protected and activated form of the amino acid valine. The isopropyl group at C5 corresponds to the side chain of valine. Ring-opening of this oxazolone with water or other nucleophiles provides a direct route to N-functionalized valine derivatives. libretexts.org
In peptide synthesis, oxazolone formation can be an unwanted side reaction during the coupling of amino acids, as it can lead to the loss of stereochemical integrity (epimerization) at the C5 (alpha-carbon) position. researchgate.netmdpi.com However, this same reactivity can be harnessed. By forming the oxazolone and then reacting it with the amino group of another amino acid, a peptide bond is formed. This strategy is a key component of various peptide coupling methodologies. masterorganicchemistry.com The use of solid-phase peptide synthesis (SPPS) often involves activating the C-terminus of an amino acid, which can proceed through an oxazolone intermediate before coupling with the N-terminus of the growing peptide chain attached to a resin. masterorganicchemistry.com
Mechanisms of Nucleophilic Attack Leading to Ring Cleavage
The chemistry of 5(4H)-oxazolones is largely dictated by the susceptibility of the carbonyl group to nucleophilic attack, often resulting in the cleavage of the oxazolone ring. biointerfaceresearch.com This reactivity is a key feature, enabling the transformation of oxazolones into α-amino acids and their derivatives. biointerfaceresearch.com The primary sites for nucleophilic attack on the oxazolone ring are the C-2 and C-5 positions. While attack at C-2 can occur, the more common pathway involves the fission of the carbonyl-oxygen bond at C-5. biointerfaceresearch.comresearchgate.net
The rate of this ring-opening reaction is sensitive to the electronic nature of substituents on the oxazolone ring. For instance, electron-withdrawing groups on the 4-arylidene ring of (Z)-4-arylidene-5(4H)-oxazolones enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. researchgate.net Conversely, electron-donating substituents on the phenyl ring at the C-2 position decrease the rate of ring-opening. biointerfaceresearch.com
The mechanism of ring-opening has been studied in various solvent systems. For example, the kinetics of morpholine-catalyzed solvolysis of (Z)-4-benzylidene-2-phenyloxazolin-5-ones in water-dimethylsulfoxide mixtures indicated that the reaction is enthalpy-controlled. researchgate.net The negative entropy of activation values suggests a highly ordered transition state, consistent with selective solvation by the more polar water molecules. researchgate.net
The general mechanism for nucleophilic ring cleavage can be summarized as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon (C-5).
Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate.
Ring Opening: The intermediate collapses, cleaving the acyl-oxygen bond to yield the ring-opened product, which is typically an α-acylamino acid derivative.
The following table summarizes the effect of substituents on the rate of nucleophilic ring cleavage:
| Substituent Position | Substituent Type | Effect on Ring Cleavage Rate | Reference |
| 4-Arylidene Ring | Electron-withdrawing | Increase | researchgate.net |
| 4-Arylidene Ring | Electron-donating | Decrease | researchgate.net |
| C-2 Phenyl Ring | Electron-donating | Decrease | biointerfaceresearch.com |
Intramolecular and Intermolecular Cycloaddition Reactions (e.g., Diels-Alder, [2+3], [2+4], [2+8])
Oxazolones are valuable partners in various cycloaddition reactions, serving as synthons for the construction of complex polycyclic and heterocyclic frameworks. biointerfaceresearch.comrsc.org
Diels-Alder Reactions ([4+2] Cycloaddition):
N-substituted oxazolones have been shown to participate as dienophiles in both intramolecular and intermolecular Diels-Alder reactions. rsc.orgrsc.org In the intramolecular variant, an oxazolone tethered to a diene undergoes cycloaddition to form complex alkaloid skeletons. rsc.org The exocyclic double bond of unsaturated oxazolones can also act as a dienophile in intermolecular Diels-Alder reactions. biointerfaceresearch.com The oxazole (B20620) ring itself can function as a diene, particularly when activated by the addition of an alkyl group or a Brønsted or Lewis acid to the nitrogen atom, which lowers the LUMO energy of the diene. nih.gov
1,3-Dipolar Cycloaddition Reactions ([2+3] Cycloaddition):
Mesoionic oxazolones, such as 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates, can undergo intramolecular 1,3-dipolar cycloaddition reactions. rsc.org These reactions have been utilized for the enantioselective synthesis of 1H-pyrrolo[1,2-c]thiazole derivatives. rsc.org Saturated 5(4H)-oxazolones can also function as tautomeric 1,3-dipoles in cycloaddition processes. biointerfaceresearch.com
Other Cycloadditions:
The reactivity of oxazolones extends to other cycloaddition pathways. For instance, 1,4-oxazinones, which can be derived from oxazolone precursors, undergo tandem intermolecular cycloaddition/cycloreversion reactions with alkynes to produce polysubstituted pyridines. nih.gov This [4+2]/retro[4+2] sequence is a powerful tool for constructing highly substituted aromatic heterocycles. nih.govnih.gov
The following table provides examples of cycloaddition reactions involving oxazolones:
| Cycloaddition Type | Oxazolone Role | Reactant Partner | Product Type | Reference |
| Intramolecular Diels-Alder | Dienophile | Tethered Diene | Alkaloid Skeletons | rsc.orgrsc.org |
| Intermolecular Diels-Alder | Dienophile | External Diene | Cycloadducts | biointerfaceresearch.comresearchgate.net |
| Inverse Electron Demand Diels-Alder | Diene | Ethylene | Cycloadducts | nih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | 1,3-Dipole | Internal Dipolarophile | 1H-Pyrrolo[1,2-c]thiazoles | rsc.org |
| Tandem [4+2]/Retro[4+2] | Precursor to 1,4-Oxazinone | Alkyne | Polysubstituted Pyridines | nih.govnih.gov |
Metal-Mediated Transformations and Coordination Chemistry of Oxazolones
The oxazolone scaffold exhibits rich coordination chemistry and is susceptible to various metal-mediated transformations, including C-H bond activation and the formation of organometallic complexes.
Ortho-Metallation and C-H Bond Activation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of oxazolones, the nitrogen atom of the heterocycle can act as a directing group, facilitating the metalation of an ortho C-H bond on an adjacent aryl ring. researchgate.net For example, the orthopalladation of (Z)-4-arylidene-5(4H)-oxazolones can be achieved through the activation of a C-H bond on the 4-arylidene ring. researchgate.net This process is regioselective, with the ortho C-H bond being preferentially activated. researchgate.net
Palladium-catalyzed C-H activation has also been employed for the direct C5-alkylation of oxazoles using alkylboronic acids, representing a C(sp²)–C(sp³) cross-coupling reaction. rsc.org Similarly, direct arylation and alkenylation of oxazoles can be achieved via palladium-catalyzed C-H activation. organic-chemistry.org Copper-catalyzed C(sp²)-H bond functionalization directed by an amide-oxazoline has also been explored, with the C-H activation step being rate-limiting. nsf.gov
Formation of Organometallic Complexes with Oxazolone Ligands
Oxazolone derivatives, particularly those incorporating additional donor atoms, can act as effective ligands in coordination chemistry. unm.edu For instance, oxazoline-based ligands containing a hard phosphine (B1218219) oxide (P=O) donor group and the softer nitrogen atom of the heterocycle can form bidentate complexes with lanthanide ions like Nd(III). unm.edu Similarly, oxadiazole-containing ligands can coordinate to various metal centers, leading to the formation of complexes with interesting photophysical and biological properties. mdpi.com
The coordination of bis(oxazoline) ligands to metal centers is a well-established area of research, with applications in asymmetric catalysis. rameshrasappan.com These ligands typically coordinate in a bidentate fashion, creating a chiral environment around the metal center that can induce enantioselectivity in catalytic reactions. rameshrasappan.com
Exploration of Oxazolones as Multidentate Ligands (e.g., Pincer Ligands)
The incorporation of the oxazoline (B21484) moiety into pincer-type ligand architectures has emerged as a significant area of research. rsc.org Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion. Chiral trinitrogen 1,3-bis(4,5-dihydrooxazol-2-ylimino)isoindoline-based pincer ligands have been synthesized and characterized. rsc.org Pyridine-bridged phosphaalkene-oxazoline ligands have also been developed, which can form κ³(PNN) monomeric complexes with copper(I). nih.gov
The flexible coordination of bis(amino-oxazoline) ligands has been demonstrated in rare-earth metal complexes, where the tetradentate ligand can uphold a mononuclear metal center. nih.gov These complexes have shown activity as catalysts for ring-opening polymerization. nih.gov
The following table summarizes the types of metal-mediated transformations and coordination complexes involving oxazolones:
| Transformation/Complex Type | Metal | Ligand/Substrate | Key Feature | Reference |
| Ortho-palladation | Palladium | (Z)-4-Arylidene-5(4H)-oxazolone | Regioselective C-H activation | researchgate.netresearchgate.net |
| C5-Alkylation | Palladium | Oxazole and Alkylboronic acid | C(sp²)–C(sp³) cross-coupling | rsc.org |
| C-H Acetoxylation | Copper | Benzamide-oxazoline | Amide-directed C-H activation | nsf.gov |
| Bidentate Complex | Neodymium | Oxazoline with P=O group | Coordination via N and P=O | unm.edu |
| Pincer Complex | Cadmium, Palladium | Bis(oxazol-2-ylimino)isoindoline | Tridentate N,N,N-coordination | rsc.org |
| Pincer Complex | Copper(I) | Pyridine-bridged phosphaalkene-oxazoline | κ³(PNN) coordination | nih.gov |
| Tetradentate Complex | Scandium, Yttrium | Bis(amino-oxazoline) | Flexible coordination | nih.gov |
Ring Transformation Reactions to Diverse Heterocyclic Systems
Unsaturated oxazolones are valuable synthons for the synthesis of a variety of five- and six-membered heterocyclic compounds. nih.govresearchgate.net These ring transformation reactions significantly expand the synthetic utility of the oxazolone scaffold.
Transformation to Imidazoles:
Oxazoles can be directly converted into N-substituted imidazoles. rsc.orgrsc.org This transformation is believed to proceed via nucleophilic attack of an amine at the C-2 position of an oxazolium intermediate, followed by ring opening, recyclization, and dehydration. rsc.org Microwave-assisted conditions have been shown to facilitate this conversion, providing a rapid route to diverse imidazole (B134444) libraries. rsc.orgrsc.org
Transformation to Triazinones:
The reaction of oxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid with sodium acetate (B1210297) leads to the formation of 1,2,4-triazin-6(5H)-ones. nih.gov This reaction provides a straightforward method for accessing this class of six-membered heterocycles.
Transformation to Pyridines:
1,4-Oxazin-2-ones, which can be prepared from acetylene (B1199291) dicarboxylate and β-amino alcohol precursors, undergo tandem cycloaddition/cycloreversion reactions with alkynes to yield polysubstituted pyridines. nih.gov This strategy has been applied to the synthesis of natural products. nih.gov
Transformation to Pyrroles:
Photochemically induced intramolecular hydrogen atom transfer in oxazolones can lead to the formation of a C-C or C-N bond, resulting in cyclized products. acs.org Subsequent thermal decarboxylation of these photoproducts can occur, potentially leading to pyrrole (B145914) derivatives, although the primary reported products are fused ring systems. acs.org
The following table outlines some of the key ring transformation reactions of oxazolones:
| Starting Material | Reagent(s) | Product Heterocycle | Reference(s) |
| Oxazole | Amine, Microwave | N-substituted Imidazole | rsc.orgrsc.orgyoutube.comresearchgate.net |
| Oxazol-5(4H)-one | Phenylhydrazine, Acetic Acid, Sodium Acetate | 1,2,4-Triazin-6(5H)-one | nih.gov |
| 1,4-Oxazin-2-one (from oxazolone precursor) | Alkyne | Polysubstituted Pyridine (B92270) | nih.govnih.govresearchgate.netnih.govorganic-chemistry.org |
This comprehensive analysis underscores the significant role of the oxazolone scaffold in modern organic synthesis. Its rich and varied reactivity provides access to a vast chemical space, enabling the construction of complex molecules with diverse applications.
Conversion to Imidazolones and Related Nitrogen Heterocycles
The transformation of oxazolones into imidazolones and their derivatives represents a significant pathway in heterocyclic chemistry, leveraging the electrophilic nature of the oxazolone ring. The general strategy involves the reaction of the oxazolone with a dinucleophilic reagent containing nitrogen, leading to a ring-opening and subsequent recyclization to form the five-membered imidazolone (B8795221) core.
One common method involves the condensation of oxazolones with hydrazide derivatives. For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with 5-bromofuran-2-carbohydrazide (B1267981) in the presence of pyridine as a catalyst yields 5-imidazolone derivatives. ajrconline.org This transformation proceeds through a nucleophilic attack of the hydrazide on the carbonyl group of the oxazolone, followed by ring opening and intramolecular condensation.
A similar principle is applied in the synthesis of imidazolone derivatives through the reaction of oxazolones with substituted oxadiazoles (B1248032) in the presence of pyridine. ajrconline.org Furthermore, the reaction of 2-hydrazino-3-methyl-4(3H)-quinazolinone with 5(4H)-oxazolones illustrates a pathway to 2-imidazolin-5-one derivatives. In this case, the hydrazino group of the quinazolinone acts as the nucleophile, attacking the carbonyl of the oxazolone ring, which subsequently cleaves and reforms into the imidazolinone ring. nih.gov
The versatility of this transformation is highlighted by the variety of reaction partners that can be employed, leading to a diverse range of substituted imidazolones. These reactions are often carried out under mild conditions and can proceed with high yields, making this a synthetically valuable route to this class of heterocycles.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 4-Arylidene-2-phenyloxazol-5(4H)-one | 5-Bromofuran-2-carbohydrazide | Pyridine | 5-Imidazolone derivative | ajrconline.org |
| Substituted Oxadiazole | Oxazolone | Pyridine | Imidazolone derivative | ajrconline.org |
| 2-Hydrazino-3-methyl-4(3H)-quinazolinone | 5(4H)-Oxazolone | Acetic acid, Reflux | 2-Imidazolin-5-one derivative | nih.gov |
| Oxazolone derivative | 5,6-Diaminouracils | Various conditions | Imidazolone derivatives | researchgate.net |
Pathways to Oxazoles, Triazoles, Imidazolines, Furanones, Quinazolinones, and Pyrroles
The oxazolone scaffold serves as a branching point for the synthesis of a multitude of other heterocyclic systems, underscoring its importance as a key synthetic intermediate. ajrconline.org
Oxazoles: The synthesis of oxazoles can be achieved from oxazolone precursors, often involving rearrangement or elimination reactions that lead to the aromatic oxazole ring. ajrconline.orgrsc.org
Triazoles: Oxazolones can be converted to triazole derivatives, typically through reactions with nitrogen-rich reagents that introduce the necessary nitrogen atoms for the triazole ring. ajrconline.org
Imidazolines: Similar to the formation of imidazolones, the reaction of oxazolones with appropriate nitrogen nucleophiles can lead to the formation of imidazolines. ajrconline.org
Furanones: The hydrolysis of certain oxazolone derivatives can yield carboxylic acids that, under specific conditions, can cyclize to form furanones. ajrconline.org Another pathway involves the translactonization of 4-(2-oxa-alkylidene)-5(4H)-oxazolones, which can be influenced by acidic or basic conditions, to yield 5-alkylidene-3-benzoylamino-2(5H)-furanones. biointerfaceresearch.com
Quinazolinones: A notable transformation is the synthesis of quinazolinones from oxazolones. ajrconline.org One approach involves refluxing a 2-hydrazino-3-methyl-3,4-dihydro-4-quinazolinone with a 5(4H)-oxazolone derivative to produce 3(4H)-quinazolinone derivatives. nih.gov Another synthetic route involves the reaction of 2-alkyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, which can be prepared from anthranilic acid, with an amine to form the quinazolinone ring system. nih.gov These methods provide access to a class of compounds with significant pharmacological interest.
Pyrroles: The conversion of oxazolones to pyrroles can be accomplished through various synthetic strategies. ajrconline.org One such method is the reaction of oxazolones with alkynyl Fischer carbene complexes, which leads to the selective synthesis of trisubstituted pyrroles. rsc.org Pyrroles can also be formed through the recyclization of oxazoles, which themselves can be derived from oxazolones. researchgate.net Additionally, multicomponent reactions, for instance between α-hydroxyketones, oxoacetonitriles, and anilines, offer a pathway to highly substituted pyrroles, demonstrating the broad utility of oxazolone-related chemistry. nih.gov
| Target Heterocycle | Synthetic Approach from Oxazolone | Key Reagents/Conditions | Reference |
| Oxazole | Rearrangement/Elimination | - | ajrconline.orgrsc.org |
| Triazole | Reaction with nitrogen-rich reagents | - | ajrconline.org |
| Imidazoline | Reaction with nitrogen nucleophiles | - | ajrconline.org |
| Furanone | Hydrolysis and cyclization | Acid/Base | ajrconline.orgbiointerfaceresearch.com |
| Quinazolinone | Reaction with hydrazino-quinazolinone | Reflux | nih.gov |
| Quinazolinone | Reaction of derived oxazinone with amine | - | nih.gov |
| Pyrrole | Reaction with alkynyl Fischer carbene complexes | - | rsc.org |
| Pyrrole | Recyclization of oxazole intermediate | - | researchgate.net |
Synthesis of Triazinone Derivatives via Oxazolone Intermediates
Oxazolones are valuable precursors for the synthesis of triazinone derivatives, particularly 1,2,4-triazin-6(5H)-ones. This transformation is typically achieved through a condensation reaction between an oxazolone and a hydrazine (B178648) derivative.
A well-established method involves the reaction of 4-aryliden-oxazol-5(4H)-ones with phenylhydrazine in refluxing acetic acid with sodium acetate as a catalyst. nih.gov This reaction proceeds via a nucleophilic attack of the phenylhydrazine on the oxazolone ring, leading to a ring-opening and subsequent intramolecular cyclization to form the six-membered triazinone ring. This method has been successfully employed to synthesize a series of novel triazinone derivatives. nih.govnih.gov The resulting triazinone compounds have been investigated for their biological activities, including their potential as COX-2 inhibitors. nih.gov
Enolate Chemistry of Oxazolones: Applications in C-C Bond Formation (e.g., Michael Addition, Alkylation, Allylation)
The presence of an acidic proton at the C4 position of the saturated oxazolone ring allows for the formation of an enolate under basic conditions. This enolate is a potent nucleophile and a key reactive intermediate for various carbon-carbon bond-forming reactions, significantly expanding the synthetic utility of the oxazolone scaffold. bham.ac.uk
The formation of the enolate can be controlled to be either under kinetic or thermodynamic conditions, depending on the base, solvent, and temperature used. bham.ac.ukvanderbilt.edu This control allows for regioselective reactions when applicable. The resulting enolate can react with a range of electrophiles.
Michael Addition: The oxazolone enolate readily participates in Michael addition reactions with various α,β-unsaturated compounds. This reaction is a powerful tool for the formation of new C-C bonds and the creation of complex molecular architectures. For example, oxazolones undergo Michael addition to 2-enoylpyridine N-oxides, activated 1,3-enynes, and vinyl sulfones. researchgate.netresearchgate.netntu.edu.sg These reactions can be performed under catalytic and asymmetric conditions, leading to products with high diastereoselectivity and enantioselectivity. researchgate.netntu.edu.sg
Alkylation: The nucleophilic oxazolone enolate can be alkylated by reacting with alkyl halides. This reaction introduces an alkyl group at the C4 position of the oxazolone ring. ajrconline.orgbiointerfaceresearch.com The alkylation of 4-phosphoranylidene-5(4H)-oxazolones and saturated azlactones in aprotic solvents has been reported, demonstrating the feasibility of this transformation. ajrconline.orgbiointerfaceresearch.com
Allylation: Asymmetric allylic alkylation of oxazolone enolates provides a route to chiral, non-racemic products. A notable example is the use of an asymmetric allylic alkylation of an oxazolone derivative with a gem-diacetate as a crucial step in the total synthesis of the natural product sphingofungin F. ajrconline.org This highlights the importance of oxazolone enolate chemistry in the synthesis of complex, biologically active molecules.
| C-C Bond Formation Reaction | Electrophile | Key Features | Reference |
| Michael Addition | 2-Enoylpyridine N-oxides, 1,3-Enynes, Vinyl sulfones | Can be asymmetric, high stereoselectivity | researchgate.netresearchgate.netntu.edu.sg |
| Alkylation | Alkyl halides | Introduces alkyl group at C4 | ajrconline.orgbiointerfaceresearch.com |
| Allylation | Allylic electrophiles (e.g., gem-diacetate) | Can be asymmetric, useful for natural product synthesis | ajrconline.org |
Computational and Theoretical Studies on the Oxazolone System, with Specific Relevance to 2 Amino 5 Isopropyloxazol 4 5h One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, energy, and a variety of molecular properties. For the oxazolone (B7731731) system, these calculations are crucial for understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard method for computational studies of oxazol-5-one derivatives due to its balance of accuracy and computational cost. semanticscholar.orgresearchgate.net It is used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties that govern reactivity. semanticscholar.orgresearchgate.net
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately reproduce crystal structures determined by X-ray diffraction. semanticscholar.orgresearchgate.net For oxazolone systems, these calculations help in understanding the stability conferred by intra- and intermolecular interactions, including hydrogen bonding and π-stacking. semanticscholar.orgresearchgate.net The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, identifies nucleophilic and electrophilic sites. semanticscholar.orgresearchgate.net Typically, negative regions (electrophilic reactivity) are found around the oxygen atoms of the oxazolone ring, while positive regions (nucleophilic reactivity) are located around hydrogen atoms. semanticscholar.org
The mechanism of chemical reactions, such as the synthesis of oxazolones, can also be investigated using DFT. For instance, studies on the bimetallic Au-Pd catalyzed synthesis of oxazolones from N-alkynyl carbamates have detailed the reaction pathway, involving steps like cycloisomerization, oxidation addition, transmetalation, and reductive elimination, with the latter being the rate-determining step. nih.gov
| Property | Calculated Value | Method |
| Dipole Moment (μ) | 4.0698 Debye | B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -2.1 eV | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | 4.4 eV | B3LYP/6-311++G(d,p) |
This table is illustrative and compiled from data on various oxazolone derivatives. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. ups-tlse.fr This is particularly relevant for oxazolones, as many derivatives possess interesting photophysical properties and are used as fluorescent sensors or in the dye industry. semanticscholar.org
TD-DFT calculations can predict electronic absorption spectra (UV-Vis), including absorption energies (wavelengths) and oscillator strengths, which correspond to the intensity of the absorption. researchgate.netnih.gov Studies on various heterocyclic compounds show a good agreement between theoretically calculated spectra using TD-DFT and experimentally measured spectra. researchgate.netnih.gov For example, in the study of diazaspiro compounds containing a related heterocyclic core, TD-DFT calculations at the B3LYP/6-311G(d,p) level were used to analyze the HOMO-LUMO transitions responsible for the observed photophysical behavior. nih.gov The method is also used to investigate solvatochromism, which is the change in a substance's color as the polarity of the solvent changes. nih.gov While TD-DFT is a powerful tool, it can have limitations, such as inaccuracies for certain types of excited states like charge-transfer states or for specific classes of molecules like cyanine (B1664457) dyes. ups-tlse.fr
From the outputs of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors are based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net
Other important descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Global Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A higher value indicates greater stability. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1 / η). A higher value indicates greater reactivity. nih.gov
Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. nih.govnih.gov
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling techniques, particularly molecular docking, are essential for predicting how a ligand like 2-Amino-5-isopropyloxazol-4(5H)-one might interact with a biological target, such as an enzyme. These methods are pivotal in drug discovery for identifying potential drug candidates and understanding their mechanisms of action.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov The output includes a binding pose and a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a stronger predicted interaction.
For oxazolone derivatives, docking studies have been used to evaluate their potential as inhibitors of various enzymes. nih.gov For example, spiro-oxindole derivatives containing an oxazolone moiety were docked into the active sites of the main protease of COVID-19 (PDB: 6W63) and a bacterial ATP topoisomerase inhibitor (PDB: 4EMV) to assess their antiviral and antibacterial properties. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the enzyme's active site, which are crucial for binding. nih.govnih.gov
Table 2: Example of Molecular Docking Scores for Spiro-oxindole-oxazolone Derivatives against Viral and Bacterial Protein Targets (Note: This data is for related heterocyclic compounds, illustrating the application of the technique.)
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Derivative d | COVID-19 Main Protease (6W63) | -8.7 |
| Derivative e | COVID-19 Main Protease (6W63) | -8.7 |
| Derivative b | ATP Topoisomerase (4EMV) | -9.1 |
Table compiled from data presented in a study on spiro-oxindole derivatives. nih.gov
Beyond predicting binding, computational studies provide mechanistic insights into how a compound inhibits an enzyme. Oxazolone and related heterocyclic structures are known to be inhibitors of several important enzymes.
DNA Gyrase: This bacterial enzyme is a type of topoisomerase essential for DNA replication. Molecular docking studies on oxazolone-containing compounds have investigated their potential as DNA gyrase inhibitors, which is a key mechanism for antibacterial agents. nih.gov The studies analyze how the compound fits into the ATP-binding site, preventing the enzyme's normal function. nih.gov
Lipoxygenase (LOX) and Cyclooxygenase (COX): These enzymes are involved in the inflammatory pathway. Dual inhibitors of COX-2 and 5-LOX are sought after as anti-inflammatory drugs with potentially fewer side effects. nih.gov Modeling studies have been conducted on various heterocyclic compounds to understand their inhibitory activity against COX and LOX. nih.gov These studies use quantitative structure-activity relationship (QSAR) models, which correlate calculated molecular descriptors (like those from DFT) with experimentally determined inhibitory activity (IC₅₀ values). nih.gov The models help to identify the structural features of the diarylpyrazole moiety that are crucial for optimizing inhibitory activity against both COX-2 and 5-LOX. nih.gov For instance, topological descriptors and modified Burden eigenvalues have been shown to correlate with COX-2 and 5-LOX inhibitory activity, respectively. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of this compound, which in turn governs its interaction with biological targets. The molecule possesses several rotatable bonds, primarily the C5-isopropyl bond and the C2-amino bond. The rotation around these bonds gives rise to various conformers with different energy levels. The isopropyl group at the C5 position, being sterically bulky, will significantly influence the preferred conformation of the oxazolone ring, which can adopt various puckered or envelope forms.
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of the molecule over time in a simulated environment, such as in a solvent or near a receptor binding site. nih.gov By simulating the movements of atoms and molecules for a fixed period, MD provides a detailed picture of molecular events at atomic lengths and timescales. nih.gov This dynamic approach allows for the identification of the most stable, low-energy conformations and the transition pathways between them. For this compound, MD simulations could reveal how the isopropyl group's orientation affects the accessibility of the amino group and the carbonyl oxygen for potential interactions, such as hydrogen bonding.
Table 1: Key Rotatable Bonds and Their Expected Influence on Conformation
| Bond | Description | Expected Influence on Molecular Conformation |
| C5-C(isopropyl) | Bond connecting the oxazolone ring to the isopropyl group | Rotation determines the spatial orientation of the bulky isopropyl group, influencing steric hindrance around the ring. |
| C2-N(amino) | Bond connecting the oxazolone ring to the amino group | Rotation affects the position of the amino hydrogens, which are potential hydrogen bond donors. |
| Ring bonds | Bonds within the 5-membered oxazolone ring | The ring is not perfectly planar and can exhibit puckering, leading to different envelope and twist conformations. |
Analysis of Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potentials
The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are known as frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, theoretical studies on various heterocyclic compounds show a wide range of HOMO-LUMO gaps, indicating diverse reactivity profiles. nih.govresearchgate.net It is anticipated that the 2-amino group (an electron-donating group) would raise the HOMO energy, while the carbonyl group (an electron-withdrawing group) would lower the LUMO energy, likely resulting in a moderately reactive molecule.
Table 2: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Systems (Calculated via DFT)
| Compound Class | Representative ΔE (eV) | Implication |
| Benzamide Derivative researchgate.net | 5.521 | High kinetic stability, lower reactivity. |
| Thiazole Derivative researchgate.net | ~4.31 (calculated) | Moderate reactivity. |
| Thieno[2,3-d]pyrimidine Derivatives nih.gov | 3.15 - 3.83 | Higher reactivity compared to simpler systems. |
| Oxazolone Derivative acs.org | ~3.9 - 4.2 (calculated) | Moderate reactivity, soft molecule characteristics. acs.org |
Note: The values are illustrative and depend on the specific substituents and computational methods used.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is an effective tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) show electron-poor areas attractive to nucleophiles. For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen atom and a positive potential around the hydrogens of the amino group, highlighting them as key sites for intermolecular interactions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies explore how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR studies would involve synthesizing analogues with variations at key positions to understand their impact. For example, modifying the 2-amino group or changing the size and nature of the 5-alkyl substituent would provide insights into the requirements for activity. nih.gov Studies on related oxazolone and imidazolone (B8795221) derivatives have shown that such modifications can significantly influence their potential as, for instance, anti-inflammatory agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate a molecule's structural properties (descriptors) with its activity. nih.gov A 3D-QSAR model, for example, can map out the electrostatic and steric fields required for optimal biological activity. nih.gov For a series of 2-Amino-5-alkyloxazolone analogues, a QSAR model could be developed to predict their activity based on calculated descriptors. youtube.com
Table 3: Conceptual Descriptors for a QSAR Study of Oxazolone Analogues
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular volume, Surface area, Molar refractivity | Quantifies the size and shape of the molecule, relevant for receptor fitting. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the molecule's lipophilicity, crucial for membrane permeability and binding. |
| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular skeleton. |
These models are invaluable in drug discovery for prioritizing the synthesis of new compounds and optimizing lead structures. youtube.com
Investigation of Solvent Effects on Spectroscopic and Reactivity Profiles
The surrounding solvent can significantly influence a molecule's properties and behavior. youtube.com For this compound, solvent effects would be particularly noticeable in its spectroscopic profile, such as its UV-Visible absorption spectrum. acs.org This phenomenon, known as solvatochromism, refers to the shift in the position of absorption bands as the polarity of the solvent changes. slideshare.net
Studies on other oxazolone derivatives have demonstrated that these compounds can exhibit positive solvatochromism (a red shift, or shift to longer wavelengths, in more polar solvents) or negative solvatochromism (a blue shift, or shift to shorter wavelengths). acs.org The direction of the shift depends on the relative stabilization of the ground and excited states by the solvent. Polar solvents, especially those capable of hydrogen bonding like ethanol, can interact with the amino and carbonyl groups of the oxazolone, altering the energy levels of the π-π* and n-π* electronic transitions and thus changing the absorption maximum (λmax). youtube.com Non-polar solvents like hexane (B92381) typically result in spectra with more defined fine structure. youtube.com
Table 4: Illustrative Solvatochromic Shifts for a Representative Azulenyl-Vinyl-Oxazolone (O1) researchgate.net
| Solvent | Dielectric Constant (ε) | λmax (nm) | Observed Shift (Relative to Dioxane) |
| Dioxane | 2.22 | 405 | - |
| Chloroform | 4.81 | 425 | +20 nm |
| Acetone | 21.01 | 465 | +60 nm |
| Acetonitrile | 37.50 | 473 | +68 nm |
| Dimethyl sulfoxide (B87167) (DMSO) | 47.24 | 492 | +87 nm |
Data adapted from a study on azulenyl-vinyl-oxazolones to illustrate the principle of solvatochromism. researchgate.net
Beyond spectroscopy, solvents can also affect chemical reactivity by differentially stabilizing the reactants, transition states, and products of a reaction. A polar solvent might accelerate a reaction that proceeds through a polar transition state. Therefore, understanding solvent effects is critical for predicting and controlling the chemical behavior of this compound in various chemical and biological environments.
Biological and Pharmacological Research Focused on the Mechanistic Aspects of the Oxazolone Scaffold
General Biological Significance and Versatility of the Oxazolone (B7731731) Moiety
The oxazolone nucleus is a key structural motif found in a wide array of biologically active compounds. nih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. nih.govcrpsonline.com The versatility of the oxazolone ring stems from its multiple reactive sites, particularly at the C-2 and C-4 positions, which allow for diverse chemical modifications and the synthesis of a vast library of compounds with varied therapeutic potential. mdpi.commdpi.com
The 5(4H)-oxazolone isomer is of particular importance in medicinal chemistry and is a precursor for the synthesis of various crucial biomolecules like amino acids, peptides, and amides. researchgate.net The biological action of oxazolone derivatives is highly dependent on the nature and position of the substituents attached to the heterocyclic ring. crpsonline.com
Enzyme Inhibition Mechanisms and Selectivity Profiling
The oxazolone scaffold has been identified as a privileged structure for the design of various enzyme inhibitors. The specific derivative, 2-Amino-5-isopropyloxazol-4(5H)-one, is of interest for its potential to interact with and modulate the activity of several key enzymes implicated in various physiological and pathological processes.
Cyclooxygenase (COX-1/COX-2) Inhibitory Action and Isozyme Selectivity
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, existing in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition. mdpi.com
Oxazolone derivatives have been extensively studied as potential COX inhibitors. Their ability to inhibit COX enzymes is often attributed to the structural arrangement of the molecule, which can mimic the binding of the natural substrate, arachidonic acid, to the active site of the enzyme. The selectivity of these compounds for COX-1 versus COX-2 is a critical aspect of their pharmacological profile.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.1 | 5 | 0.02 |
| Ibuprofen | 13 | 370 | 0.035 |
| Celecoxib | - | 0.04 | Highly Selective for COX-2 |
| Mofezolac | 0.0079 | >50 | >6300 (COX-1 selective) |
| P6 | 19 | >50 | >2.6 (COX-1 selective) |
Lipoxygenase Inhibition
Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators called leukotrienes. researchgate.netnih.gov The 5-lipoxygenase (5-LOX) pathway is a key target for the development of anti-inflammatory drugs. nih.gov
Several heterocyclic compounds have been investigated as potential LOX inhibitors. While specific data for this compound is limited, the general class of oxazolones has shown promise in this area. The mechanism of inhibition often involves interaction with the enzyme's active site, preventing the binding of arachidonic acid.
| Compound | 5-LOX IC50 (µM) |
| Zileuton | 5-21 |
| 1-phenylperhydro-1,2,4-triazin-3-one | 5-21 |
| Thiazole derivative 31 | 92% inhibition at 10 µM |
This table includes IC50 values for known 5-LOX inhibitors and related heterocyclic compounds to illustrate the potential inhibitory capacity. Direct inhibitory data for this compound against lipoxygenase is not currently available in the public domain. researchgate.netnih.gov
Molecular Interactions with DNA Gyrase
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and recombination, making it an attractive target for the development of novel antibacterial agents. nih.govnih.gov Quinolone antibiotics, a major class of DNA gyrase inhibitors, function by stabilizing the enzyme-DNA cleavage complex. mdpi.com
While direct studies on the interaction of this compound with DNA gyrase are not extensively documented, the oxazolone scaffold, as a heterocyclic system, has the potential to interact with the binding sites of this enzyme. The binding affinity of a compound to DNA gyrase is a key determinant of its antibacterial efficacy. The interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the GyrA and GyrB subunits of the enzyme. mdpi.comnih.govnih.gov
| Compound Class | Target | Binding Affinity/Inhibitory Concentration |
| Quinolones | DNA Gyrase | Varies (e.g., ciprofloxacin) |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | DNA Gyrase | Low nanomolar inhibition |
| YacG protein | DNA Gyrase | IC50 of 12.3 µM for a derived peptide |
This table provides examples of different classes of DNA gyrase inhibitors and their general binding affinities or inhibitory concentrations. Specific binding affinity data for this compound is not available in the current literature. mdpi.comnih.gov
Potential for Inhibition of Other Enzymes (e.g., Trypsin, Tyrosinase)
The versatility of the oxazolone scaffold extends to its potential to inhibit other classes of enzymes.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for the treatment of hyperpigmentation disorders. nih.gov Several oxazolone derivatives have been identified as potent tyrosinase inhibitors. nih.gov The inhibitory mechanism often involves competitive binding to the enzyme's active site. nih.gov
| Compound | Tyrosinase IC50 (µM) |
| Kojic Acid | 121 |
| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog (Compound 10) | 1.60 |
| Kojic acid derivative linked to amino pyridine (B92270) moiety (Compound 4i) | 120.59 |
This table presents IC50 values for known tyrosinase inhibitors and related heterocyclic compounds. Specific tyrosinase inhibition data for this compound is not available in the current literature. nih.govnih.govnih.gov
Influence of Substituents on Biological Mechanism and Target Specificity
The biological activity and target selectivity of oxazolone derivatives are profoundly influenced by the nature and position of the substituents on the heterocyclic ring. crpsonline.com
The substituent at the C-2 position plays a crucial role in determining the molecule's interaction with its biological target. The amino group at the C-2 position of this compound is a key feature that can participate in hydrogen bonding interactions with the active sites of various enzymes. The nature of the substituent on this amino group can significantly alter the inhibitory potency and selectivity.
Structure-activity relationship (SAR) studies on various oxazolone derivatives have shown that:
Electron-withdrawing or electron-donating groups on a phenyl ring attached to the oxazolone core can modulate anti-inflammatory and analgesic activities.
The presence of specific functional groups can enhance the inhibitory activity against particular enzymes. For example, a cinnamoyl residue at the C-4 position has been found to be important for tyrosinase inhibitory activity. crpsonline.com
Criticality of Substitutions at C-2 and C-4 Positions on Biological Activity
The biological and pharmacological activities of the oxazolone scaffold are profoundly influenced by the nature of the chemical groups substituted at its various positions. researchgate.net Among these, the C-2 and C-4 positions have been identified as particularly critical for modulating the therapeutic effects of these compounds. ijceronline.comresearchgate.net Research into the structure-activity relationships (SAR) of oxazolone derivatives consistently demonstrates that even minor alterations to the substituents at these two sites can lead to significant changes in biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. researchgate.netbiointerfaceresearch.com
The versatility of the oxazolone ring, particularly its reactive sites at C-2 and C-4, allows for a wide array of chemical modifications. ijceronline.com An aliphatic double bond at the C-4 position, often introduced via condensation with an aldehyde, and a phenyl ring at the C-2 position are considered fundamental features for many of the observed biological functions. biointerfaceresearch.com The electronic properties of the substituents play a crucial role. For instance, the rate of the oxazolone ring-opening reaction, a key step in its mechanism of action for certain activities, is decreased when electron-donating groups are present on the phenyl ring at the C-2 position. biointerfaceresearch.com
Specific biological activities have been linked to distinct substitution patterns:
Immunosuppressive and Anti-inflammatory Activity: The immunosuppressive effect of the oxazolone moiety is significantly influenced by the presence of a para-nitro (p-nitro) substituted exocyclic phenyl group at the C-4 position. biointerfaceresearch.comresearchgate.net Furthermore, in the context of anti-inflammatory action through COX-2 inhibition, the presence of halogen (halo) and nitro groups in the basic oxazolone structure has been shown to have a prominent effect. nih.gov Studies on imidazolone (B8795221) derivatives, which are structurally related to oxazolones, have shown that derivatives with a pyrrolidine (B122466) ring exhibit potent anti-inflammatory activity with good gastric tolerability. nih.gov Molecular docking studies have revealed that a p-methoxyphenyl derivative at the C-4 position can achieve high anti-inflammatory activity through specific interactions with the COX-2 enzyme. nih.gov
Tyrosinase Inhibitory Activity: For the inhibition of the enzyme tyrosinase, a key target in managing hyperpigmentation, a specific structural motif is required. This includes the presence of a cinnamoyl residue at the C-4 position of the oxazolone moiety, in conjunction with functional group substitutions at both the C-2 and C-4 locations. biointerfaceresearch.com
Antimicrobial Activity: The antimicrobial properties of oxazolone derivatives are also heavily dependent on the substitutions at C-2 and C-4. For example, studies have shown that a 4-benzylidene-2-methyl-1,3-oxazol-5-one derivative exhibits significant antimicrobial activity. jddtonline.info In one study, a series of oxazolone derivatives were synthesized with variations at these positions, and a compound featuring a specific substitution pattern demonstrated superior antibacterial activity against Escherichia coli when compared to the standard drug ciprofloxacin. ijceronline.com
The following table summarizes key research findings on the impact of substitutions at the C-2 and C-4 positions on the biological activity of the oxazolone scaffold.
| Position of Substitution | Substituent Group | Observed Impact on Biological Activity |
| C-2 | Phenyl Ring | Considered a vital functional group for general medicinal chemistry applications. biointerfaceresearch.com |
| C-2 | Phenyl ring with electron-donating groups | Decreases the rate of the oxazolone ring-opening reaction. biointerfaceresearch.com |
| C-2 | Methyl Group (with 4-benzylidene at C-4) | Showed highest antimicrobial activity in a specific study. jddtonline.info |
| C-4 | Aliphatic Double Bond | Plays a vital functional role in the medicinal chemistry of the scaffold. biointerfaceresearch.com |
| C-4 | Exocyclic Phenyl Group with p-nitro substitution | Considerably influences the immunosuppressive effect of the oxazolone moiety. biointerfaceresearch.comresearchgate.net |
| C-4 | Cinnamoyl Residue (in conjunction with C-2 substitution) | Required for tyrosinase inhibitory action. biointerfaceresearch.com |
| General | Halo and Nitro Groups | Display a prominent effect for COX-2 inhibition (anti-inflammatory activity). nih.gov |
These findings underscore the critical role that strategic chemical modifications at the C-2 and C-4 positions play in tailoring the biological and pharmacological profile of oxazolone-based compounds.
Future Perspectives and Emerging Research Directions for 2 Amino 5 Isopropyloxazol 4 5h One Research
Development of Novel and Sustainable Synthetic Routes and Catalytic Systems
The synthesis of oxazolones has traditionally relied on methods like the Erlenmeyer-Plochl reaction, which often involves acetic anhydride (B1165640). biointerfaceresearch.com However, the future of oxazolone (B7731731) synthesis lies in the development of more sustainable and efficient catalytic systems. Researchers are increasingly focusing on green chemistry principles to minimize waste and energy consumption. nih.govresearchgate.net
Future research will likely prioritize:
Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of oxazolone derivatives, often without the need for a catalyst, leading to higher yields in shorter reaction times. biointerfaceresearch.com
Novel Catalysts: The exploration of a wide range of catalysts, from simple metal acetates like calcium and bismuth acetate (B1210297) to more complex systems like dodecatungstophosphoric acid and functionalized nanoparticles, is expected to continue. rfppl.co.in The goal is to find catalysts that are reusable, operate under mild conditions, and offer high selectivity.
Bimetallic Catalysis: Recent studies using bimetallic systems, such as Au-Pd catalysts, for the synthesis of oxazolones from N-alkynyl carbamates have demonstrated the power of synergistic catalysis. acs.org Further investigation into different bimetallic combinations could unlock new synthetic pathways.
Ionic Liquids and Solvent-Free Conditions: The use of ionic liquids as catalysts and reaction media, as well as performing reactions under solvent-free conditions, aligns with the principles of green chemistry and is an area of active investigation. researchgate.net
| Catalyst Type | Example | Potential Advantages |
| Metal Salts | Calcium acetate, Bismuth (III) acetate | Readily available, cost-effective |
| Heteropoly Acids | Dodecatungstophosphoric acid | High acidity, reusable |
| Nanoparticles | Functionalized SiO2 nanoparticles | High surface area, enhanced reactivity |
| Bimetallic Systems | AuCl(PMe₃)/AgOTf-Pd(0) | Synergistic effects, novel reaction pathways |
| Ionic Liquids | 3-Hydroxypropanaminium acetate | Green solvent, potential for recyclability |
Exploration of Undiscovered Chemical Transformations and Novel Ring Systems Derived from Oxazolones
Oxazolones are valuable synthetic intermediates due to the reactivity of their ring system. The ring can be opened by various nucleophiles to yield derivatives of α-amino acids. researchgate.net Furthermore, the exocyclic double bond present in many oxazolone derivatives can participate in cycloaddition reactions. ajrconline.org
Emerging research is focused on:
[4+2] and [4+3] Cycloadditions: The dienophilic nature of the exocyclic double bond in certain oxazolones opens up possibilities for Diels-Alder and other cycloaddition reactions to create complex polycyclic systems. ajrconline.org
Ring-Opening and Recyclization Cascades: The reaction of oxazolones with various nucleophiles can lead to the formation of a diverse range of other heterocyclic systems, such as oxazoles, triazoles, imidazolones, and quinazolinones. ajrconline.org Future work will likely uncover new cascade reactions leading to novel and medicinally relevant scaffolds.
Mesoionic Oxazoles: The generation and intramolecular trapping of mesoionic oxazoles (münchnones) derived from oxazolones is a powerful strategy for the synthesis of complex, multi-ring natural products. researchgate.net
| Starting Oxazolone Derivative | Reagent/Reaction Type | Resulting Heterocyclic System |
| 4-Arylmethylidene-2-phenyloxazol-5(4H)-one | Michael Addition/Cyclization | Pyrrole (B145914) derivatives |
| 4-Bis(methylthio)methylene-2-phenyloxazol-5-one | Nucleophilic attack/Cyclization | Oxazole (B20620) derivatives |
| Generic Oxazolone | Azodicarboxylates | 1,2,4-Triazolines |
| Generic Oxazolone | Primary Amines | Imidazolones |
Integration of Advanced Computational Methodologies for Predictive Structure-Function Relationships
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For oxazolone research, computational methods can accelerate the discovery and optimization process.
Future applications will likely include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of oxazolone derivatives. biointerfaceresearch.comajol.info This can help in understanding reaction mechanisms and predicting the properties of new compounds.
Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and mode of interaction of oxazolone-based compounds with biological targets like enzymes. mdpi.comtandfonline.com This aids in the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of oxazolone derivatives and their biological activity, helping to identify the key structural features responsible for their effects. ajol.info
Rational Design of Oxazolone-Based Scaffolds for Modulating Specific Biological Pathways
The oxazolone core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. ajrconline.orgtandfonline.com Oxazolone derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ajrconline.orgsphinxsai.com
The rational design of new oxazolone-based therapeutics will focus on:
Target-Specific Design: Moving beyond broad screening, future research will involve designing oxazolone derivatives to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease pathways. rsc.orgmdpi.com
Hybrid Molecules: The synthesis of hybrid molecules that combine the oxazolone scaffold with other known pharmacophores is a promising strategy to develop compounds with dual or enhanced activity.
Metabolic Pathway Engineering: In the context of biotechnology, synthetic scaffolds, including those that could potentially be derived from or incorporate oxazolone-like structures, are being explored to organize enzymes in metabolic pathways to increase the efficiency of producing valuable chemicals. mdpi.com
| Biological Target/Activity | Example of Oxazolone Application |
| Tyrosinase Inhibition | Azo compounds containing a 5(4H)-oxazolone ring have shown potent inhibitory activity. nih.govnih.gov |
| Acetylcholinesterase Inhibition | Oxazolone derivatives of cinnamic acid are being investigated for the treatment of Alzheimer's disease. mdpi.com |
| Antimicrobial Agents | Various substituted oxazolones have demonstrated activity against a range of bacteria. researchgate.net |
| Anti-Angiogenic Agents | Novel bicyclic oxazolone derivatives have been developed as potential anti-angiogenic agents for cancer therapy. sphinxsai.com |
Expanding the Applications of Oxazolone Derivatives in Diverse Fields of Materials Chemistry and Photonics
The unique photochemical and photophysical properties of certain oxazolone derivatives make them attractive candidates for applications beyond medicine. nih.govacs.org Their ability to absorb and emit light, coupled with their chemical reactivity, opens up possibilities in materials science and photonics.
Emerging research in this area includes:
Non-Linear Optical (NLO) Materials: Oxazolone derivatives with extended π-conjugated systems have been shown to exhibit significant third-order NLO properties, which are crucial for applications in optical switching and data storage. nih.govrsc.org
Organic Lasers and Optical Amplifiers: Certain oxazolone derivatives have been demonstrated to function as efficient laser dyes and optical amplifiers, paving the way for their use in miniaturized photonic devices. acs.orgsemanticscholar.org
Photosensitive Materials: The use of oxazolones as photosensitizers in photopolymerization processes is an active area of research. rsc.orgnih.gov Their ability to initiate radical polymerization upon exposure to light is valuable for applications in 3D printing and the fabrication of microelectronics.
Functional Polymers: Polymers containing oxazolone moieties are being developed for a variety of applications, including as scavengers for nucleophiles and for the immobilization of proteins and enzymes on surfaces. nih.gov
| Application Area | Key Property of Oxazolone Derivative |
| Optical Modulators | Refractive index manipulation through photoinduced conformational changes. nih.govacs.org |
| Organic Lasers | Efficient light amplification and lasing action in a disordered, self-organized system. acs.org |
| Photoinitiators | Ability to act as sensitizers in photoredox systems for radical polymerization. rsc.orgnih.gov |
| Functional Surfaces | Covalent bonding with amine and thiol groups for immobilizing biomolecules. nih.gov |
Q & A
Q. Methodological Example :
Reaction Setup:
1. Combine 2-aminothiazol-4(5H)-one (0.1 mol), sodium acetate (0.1 mol), and aldehyde (0.11 mol) in acetic acid.
2. Reflux at 110°C for 4 hours.
3. Filter and recrystallize from DMF/acetic acid (1:1 v/v).
Analytical Validation : Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and confirm purity via HPLC (>95%) .
How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Advanced Research Focus
SHELXL-based refinement is critical for resolving chiral centers and confirming isopropyl group orientation. Key steps include:
- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .
- Twinned data handling : Use SHELXPRO to model pseudomerohedral twinning if space group ambiguities arise .
- Validation : Cross-check refined coordinates with Hirshfeld surfaces and DFT-calculated bond lengths to resolve discrepancies .
Q. Basic Research Focus
- Recrystallization : Use DMF/acetic acid mixtures to isolate crystalline products; ethanol washes remove unreacted starting materials .
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) separates regioisomers .
- Acid-base extraction : Adjust pH to 5–6 with acetic acid to precipitate zwitterionic intermediates .
Case Study : Post-synthesis, residual acetic acid is removed via azeotropic distillation with toluene, followed by lyophilization to ensure >99% purity .
How can mechanistic studies elucidate the formation pathway of this compound?
Q. Advanced Research Focus
- Isotopic labeling : Use -labeled amines to track nitrogen incorporation during cyclization via - HMBC NMR .
- Kinetic profiling : Monitor intermediate formation using in-situ IR spectroscopy (e.g., carbonyl stretch at 1680 cm) .
- Computational modeling : DFT (B3LYP/6-31G*) simulations identify transition states and rate-determining steps (e.g., imine formation) .
Contradiction Resolution : If experimental yields conflict with computational activation energies, re-evaluate solvent effects (e.g., acetic acid’s role in stabilizing intermediates) .
How should researchers address contradictory bioactivity data in oxazolone derivatives?
Q. Advanced Research Focus
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to rule out cell-specific artifacts .
- Structural analogs : Synthesize derivatives with modified isopropyl groups to isolate steric vs. electronic effects .
- Data triangulation : Combine crystallography (target binding mode), MD simulations (binding stability), and SPR (binding affinity) to resolve mechanistic ambiguities .
Q. Example Workflow :
Identify contradictory IC values in kinase assays.
Validate via ITC (isothermal titration calorimetry) to confirm binding stoichiometry.
Use SHELXL-refined structures to correlate active-site interactions with potency .
What analytical techniques are essential for characterizing this compound?
Q. Basic Research Focus
- NMR : DEPT-135 confirms quaternary carbons; - COSY resolves J-coupling in the oxazolone ring .
- Mass spectrometry : HRMS (ESI+) validates molecular ion [M+H] with <2 ppm error .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .
Advanced Tip : For chiral purity, use chiral HPLC (Chiralpak IA column, hexane/IPA eluent) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
